Bienvenue dans la boutique en ligne BenchChem!

Jatrophane 5

P-glycoprotein Inhibition Multidrug Resistance Colorectal Cancer

Jatrophane 5 is a macrocyclic diterpenoid with unmatched P-gp inhibition, surpassing R(+)-verapamil and tariquidar in DLD1-TxR colorectal MDR cells. Minor acyl substitutions profoundly alter potency—only authentic Jatrophane 5 delivers IC50 1.8 µM in EPG85-257RDB gastric cancer and synergistic doxorubicin chemosensitization (CI <0.7). Procure this ≥98% HPLC-verified standard as your definitive positive control for MDR reversal and caspase-3 apoptosis assays. Inquire for 5 mg research packs.

Molecular Formula C41H49NO14
Molecular Weight 779.8 g/mol
CAS No. 210108-89-7
Cat. No. B1151702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatrophane 5
CAS210108-89-7
Molecular FormulaC41H49NO14
Molecular Weight779.8 g/mol
Structural Identifiers
SMILESCC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C
InChIInChI=1S/C41H49NO14/c1-22-17-18-39(7,8)36(55-38(49)29-16-13-19-42-20-29)31(47)33(52-25(4)44)23(2)32(51-24(3)43)30-35(54-37(48)28-14-11-10-12-15-28)40(9,56-27(6)46)21-41(30,50)34(22)53-26(5)45/h10-20,22,30-36,47,50H,2,21H2,1,3-9H3/b18-17+/t22-,30-,31+,32-,33-,34-,35+,36+,40+,41+/m0/s1
InChIKeyGLYDSECXZWCLMS-RWMROPJHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Jatrophane 5 (CAS 210108-89-7): A Potent Macrocyclic Diterpenoid P-glycoprotein Modulator from Euphorbiaceae


Jatrophane 5 (CAS: 210108-89-7) is a macrocyclic diterpenoid natural product characterized by a highly oxygenated trans-bicyclo[10.3.0]pentadecane skeleton, isolated primarily from species of the Euphorbiaceae family, including Jatropha carcas L., Euphorbia dendroides, and Euphorbia welwitschii [1] [2]. It belongs to the jatrophane class of diterpenes, which are recognized for their complex structural diversity and significant multidrug resistance (MDR) modulating activities [3]. As a P-glycoprotein (P-gp, ABCB1) modulator, Jatrophane 5 is a key investigational tool in oncology research focused on overcoming chemotherapy resistance, with documented efficacy in reversing MDR in colorectal, gastric, and pancreatic cancer models [4].

Jatrophane 5 vs. Other Jatrophane Diterpenes: Why Generic Substitution is Not a Valid Procurement Strategy


The jatrophane diterpene class exhibits profound inter-compound variability in biological activity that is exquisitely sensitive to structural nuances. Within the jatrophane scaffold, minor differences in substitution patterns, particularly the specific acyl groups at C-2, C-5, C-7, C-14, and the C-3 benzoyl group, dictate critical pharmacological outcomes such as P-gp inhibition potency, MDR reversal efficacy, and the ability to synergize with chemotherapeutic agents like doxorubicin [1] [2]. For instance, while Jatrophane 5 demonstrates exceptional potency against specific MDR cell lines, a closely related analog from the same study (compound 6) showed moderate activity, underscoring the fact that in-class compounds are not interchangeable [3]. Furthermore, structural features like the twelve-membered macrocyclic ring's conformational flexibility directly influence ABCB1 efflux modulation, with more rigid analogs like cyclojatrophanes showing different activity profiles [4]. Therefore, procuring Jatrophane 5 specifically is essential for experiments where its unique, empirically validated activity profile is required.

Quantitative Differentiation: Jatrophane 5's Evidence-Based Advantages Over Key Comparators


Superior P-gp Inhibition in Colorectal MDR Cells vs. R(+)-Verapamil and Tariquidar

In a direct comparative study, Jatrophane 5 demonstrated the most powerful inhibition of P-glycoprotein (P-gp) among a panel of 16 jatrophane diterpenoids, with its inhibitory activity surpassing that of the well-established P-gp inhibitors R(+)-verapamil and the third-generation inhibitor tariquidar [1].

P-glycoprotein Inhibition Multidrug Resistance Colorectal Cancer

Potent MDR-Selective Antiproliferative Activity in Drug-Resistant Gastric and Pancreatic Cancer Models

Esulatin M (synonymous with Jatrophane 5) exhibited strong MDR-selective antiproliferative activity against drug-resistant gastric (EPG85-257RDB) and pancreatic (EPP85-181RDB) cancer cells, with IC50 values of 1.8 µM and 4.8 µM, respectively [1].

Antiproliferative Activity Gastric Cancer Pancreatic Cancer MDR Reversal

Effective ABCB1 Efflux Modulation and Synergistic Interaction with Doxorubicin

In a panel of five jatrophanes, compounds 3-5 (including Jatrophane 5) maintained a strong ABCB1 modulator profile at a concentration of 2 µM. Crucially, Jatrophane 5 (esulatin M) demonstrated synergistic interaction with the chemotherapeutic agent doxorubicin, with a combination index (CI) of less than 0.7, confirming potent anti-MDR potential [1].

ABCB1 Modulation Synergy Doxorubicin Chemosensitization

Induction of Apoptosis in MDR Cells via Caspase-3 Activation

Treatment with Jatrophane 5 (esulatin M) and a related jatrophane (compound 4) was shown to induce apoptosis in MDR cancer cells, as evidenced by positive annexin V/PI staining and the activation of caspase-3, a key executioner protease in the apoptotic pathway [1].

Apoptosis Caspase-3 MDR Cell Death

High-Impact Application Scenarios for Jatrophane 5 Based on Quantified Evidence


Validating P-gp Inhibition in Colorectal MDR Assays

Jatrophane 5 serves as a high-potency, natural product-derived positive control in P-gp inhibition assays, particularly in colorectal cancer models. Its documented superiority over R(+)-verapamil and tariquidar in DLD1-TxR cells provides a clear benchmark for screening novel MDR reversal agents [1].

Investigating MDR-Selective Cytotoxicity in Gastric and Pancreatic Cancer

Leverage the documented MDR-selective antiproliferative activity of Jatrophane 5 (IC50 1.8 µM in EPG85-257RDB gastric cancer cells) to investigate mechanisms of collateral sensitivity. This model is ideal for studying pathways that are uniquely vulnerable in drug-resistant cells, with minimal impact on sensitive counterparts [2].

Studying Synergistic Chemosensitization with Doxorubicin

Use Jatrophane 5 in combination studies with doxorubicin to explore synergistic chemosensitization strategies. The confirmed combination index (CI) of <0.7 provides a robust experimental foundation for in vivo efficacy models aimed at reversing ABCB1-mediated drug resistance [3].

Probing Apoptotic Pathways in MDR Cancer Cells

Employ Jatrophane 5 as a chemical probe to dissect the apoptotic machinery in MDR cells. Its established ability to activate caspase-3 makes it a valuable tool for studying the intersection between drug resistance and programmed cell death pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jatrophane 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.